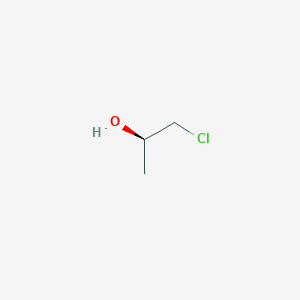

(R)-1-Chloro-2-propanol

Descripción general

Descripción

®-1-Chloro-2-propanol is an organic compound with the molecular formula C3H7ClO It is a chiral molecule, meaning it has a non-superimposable mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions: ®-1-Chloro-2-propanol can be synthesized through several methods. One common method involves the reaction of propylene oxide with hydrogen chloride. This reaction typically occurs under acidic conditions, and the product is then separated and purified.

Industrial Production Methods: In an industrial setting, ®-1-Chloro-2-propanol is often produced through the chlorination of propylene glycol. This process involves the use of chlorine gas and a catalyst to facilitate the reaction. The resulting product is then distilled to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: ®-1-Chloro-2-propanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ®-1-chloro-2-propanone.

Reduction: Reduction reactions can convert it to ®-1-chloro-2-propanol.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: ®-1-chloro-2-propanone

Reduction: ®-1-chloro-2-propanol

Substitution: Various substituted propanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

(R)-1-Chloro-2-propanol serves as a crucial intermediate in the synthesis of various organic compounds. Its chiral nature allows it to be utilized in asymmetric synthesis, leading to the production of enantiomerically pure compounds. It is particularly useful in generating chiral alkoxides that can react with electrophiles such as aldehydes and ketones.

Pharmaceutical Development

The compound is employed in the synthesis of active pharmaceutical ingredients (APIs). Its role as a chiral building block is essential for developing drugs that require specific stereochemistry for biological activity. For instance, this compound can be transformed into various bioactive molecules through enzymatic reactions .

Biological Studies

In biological research, this compound is used to study enzyme-catalyzed reactions. It acts as a substrate for enzymes that facilitate its conversion into other compounds, providing insights into metabolic pathways and enzyme mechanisms.

Industrial Applications

This compound is also utilized in the production of agrochemicals and surfactants. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various industrial chemicals .

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a starting material for creating chiral building blocks. The compound was sequentially metallated to generate highly reactive C-metallated alkoxides, which were then reacted with electrophiles to yield diverse chiral compounds with high enantiomeric purity.

Case Study 2: Toxicological Evaluation

Research conducted by the National Toxicology Program investigated the toxicological potential of 1-chloro-2-propanol. The study evaluated its effects on F344/N rats and B6C3F1 mice over extended periods. Results indicated no significant carcinogenic activity at tested concentrations, although genetic toxicity studies showed mutagenic potential in vitro .

Mecanismo De Acción

The mechanism of action of ®-1-Chloro-2-propanol involves its reactivity with various nucleophiles and electrophiles. Its chiral nature allows it to interact with specific enzymes and receptors in biological systems, making it a valuable compound for studying stereochemistry and enzyme-substrate interactions.

Comparación Con Compuestos Similares

(S)-1-Chloro-2-propanol: The enantiomer of ®-1-Chloro-2-propanol, with similar chemical properties but different biological activities.

1-Bromo-2-propanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

2-Chloro-1-propanol: Isomer with the chlorine atom on a different carbon, resulting in different chemical behavior.

Uniqueness: ®-1-Chloro-2-propanol is unique due to its specific chiral configuration, which influences its reactivity and interactions in both chemical and biological systems. This makes it a valuable compound for research in stereochemistry and chiral synthesis.

Actividad Biológica

(R)-1-Chloro-2-propanol, a chiral compound with the molecular formula C₃H₇ClO, is an important intermediate in organic synthesis and exhibits various biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₇ClO

- CAS Number : 127-00-4

- Stereochemistry : Chiral molecule with distinct reactivity compared to its enantiomer, (S)-1-chloro-2-propanol.

This compound can act as a substrate for various enzymatic reactions. Its metabolism typically involves oxidation and reduction processes facilitated by specific enzymes. The compound's unique stereochemistry allows it to participate in asymmetric synthesis, making it valuable in producing enantiomerically pure compounds essential for pharmaceuticals.

Toxicological Studies

Extensive toxicological studies have been conducted to evaluate the biological effects of this compound. Notable findings from these studies include:

- Acute Toxicity : In a 14-day study involving F344/N rats and B6C3F1 mice, significant weight loss was observed in groups exposed to high concentrations (3,300 and 10,000 ppm), alongside reduced water consumption and thymus weight .

- Histopathological Changes : The compound induced cytoplasmic alterations and degeneration in pancreatic acinar cells, fatty changes in the pancreas, and atrophy in the spleen and bone marrow. These effects were noted across different exposure durations and concentrations .

- Genotoxicity : It has been shown to possess weak mutagenic properties in vitro, particularly in S. typhimurium strains TA100 and TA1535, indicating potential chromosomal damage. However, these effects were not consistently observed in vivo .

Long-term Studies

In two-year studies on rats:

- Survival Rates : No significant differences in survival rates were noted between treated groups and controls.

- Body Weight : Mean body weights remained similar across groups throughout the study duration.

- Pathological Findings : No treatment-related neoplasms were observed; however, some changes such as hepatocellular vacuolization were noted at higher concentrations .

Case Study 1: Enzymatic Reactions

Research indicates that this compound can be utilized as a chiral building block for synthesizing complex organic molecules through enzyme-catalyzed reactions. For instance, it serves as a precursor for producing methyloxirane via asymmetric cyclization processes using optically active catalysts.

Case Study 2: Industrial Applications

The compound is also employed in industrial applications for synthesizing agrochemicals and pharmaceuticals. Its unique reactivity allows for the development of various derivatives that are crucial in medicinal chemistry .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| 14-Day Rat Study | Weight loss at high doses; pancreatic degeneration observed |

| 14-Day Mouse Study | Similar trends as rats; liver vacuolization noted |

| Long-Term Rat Study | No significant tumors; some liver alterations at high doses |

| Genotoxicity Tests | Weak mutagenicity observed in vitro; no consistent effects seen in vivo |

Propiedades

IUPAC Name |

(2R)-1-chloropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSGNJTASLUOY-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19141-39-0 | |

| Record name | 19141-39-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of (R)-1-Chloro-2-propanol in the synthesis of Tenofovir Disoproxil Fumarate?

A1: this compound serves as a crucial starting material in the synthesis of Tenofovir Disoproxil Fumarate []. The paper describes a novel synthetic route where this compound is transformed into (R)-1-chloro-2-chloromethylpropane through a reaction with paraformaldehyde and hydrogen chloride gas []. This intermediate is then used in subsequent steps to ultimately yield Tenofovir Disoproxil Fumarate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.